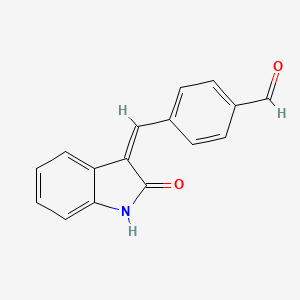![molecular formula C11H10O2S2 B12969417 Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate is an organic compound belonging to the bithiophene family. Bithiophenes are known for their conjugated systems, which make them valuable in various applications, particularly in organic electronics and materials science. This compound features a methyl group at the 3’ position and a carboxylate ester group at the 3 position of the bithiophene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of bithiophene derivatives, including Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate, may involve high-pressure catalytic processes. These methods can include the use of homogeneous catalysis and high-pressure reactors to achieve efficient yields .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen atoms into the thiophene rings .
Wissenschaftliche Forschungsanwendungen
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.
Chemistry: Acts as a precursor for more complex molecules in synthetic organic chemistry.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π stacking interactions and electron transfer processes, which are crucial for its function in organic electronic devices. The pathways involved often include charge transport and energy transfer mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: The parent compound without the methyl and carboxylate groups.
Methyl 2,2’-bithiophene-5-carboxylate: A similar compound with the carboxylate group at a different position.
3,3’-Dimethyl-2,2’-bithiophene: A derivative with additional methyl groups.
Uniqueness
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic semiconductors and conductive polymers .
Eigenschaften
Molekularformel |
C11H10O2S2 |
|---|---|
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
methyl 2-(3-methylthiophen-2-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H10O2S2/c1-7-3-5-14-9(7)10-8(4-6-15-10)11(12)13-2/h3-6H,1-2H3 |
InChI-Schlüssel |
JXVXGTQQEYIIPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C2=C(C=CS2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


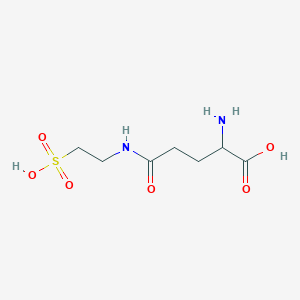
![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
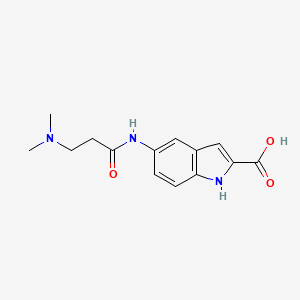
![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
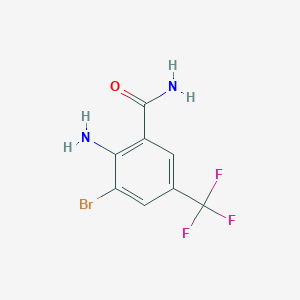
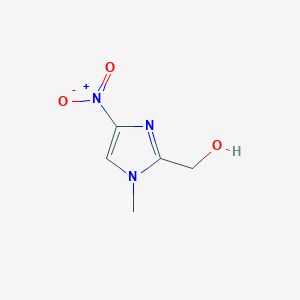
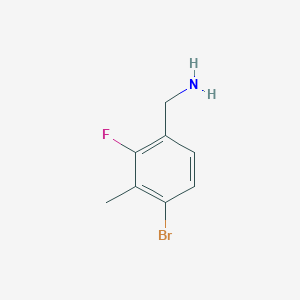
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
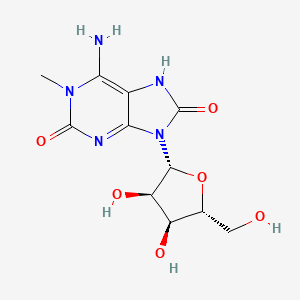
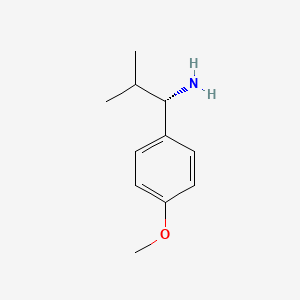
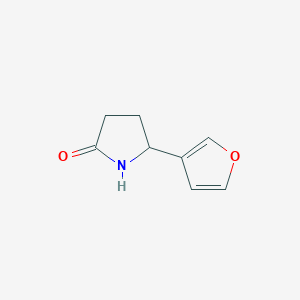

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
